molecular formula C22H30O4 B1249494 Metachromin A

Metachromin A

Cat. No.: B1249494
M. Wt: 358.5 g/mol
InChI Key: IAMSURZACLERPY-XMRYUXBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metachromin A is a merosesquiterpene isolated from the marine sponge Dactylospongia metachromia that demonstrates specific inhibitory activity against Hepatitis B Virus (HBV) . Research indicates that its core antiviral mechanism involves the significant impairment of viral core promoter activity, which is essential for the synthesis of pregenomic RNA (pgRNA) and other viral mRNAs . Studies have shown that this compound treatment leads to a notable reduction in the level of hepatocyte nuclear factor 4 alpha (HNF4α), a key host transcription factor that regulates the HBV core promoter . By disrupting this pathway, this compound effectively inhibits HBV production, positioning it as a promising chemical probe for investigating HBV replication mechanisms and host-virus interactions . As a marine natural product, it belongs to the sesquiterpene quinone/quinol class, compounds known for their diverse biological activities and unique structures derived from marine organisms . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

3-[(E)-5-[(1R,3R)-1,3-dimethyl-2-methylidenecyclohexyl]-3-methylpent-2-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C22H30O4/c1-14(10-12-22(4)11-6-7-15(2)16(22)3)8-9-17-20(24)18(23)13-19(26-5)21(17)25/h8,13,15,24H,3,6-7,9-12H2,1-2,4-5H3/b14-8+/t15-,22-/m1/s1

InChI Key

IAMSURZACLERPY-XMRYUXBUSA-N

Isomeric SMILES

C[C@@H]1CCC[C@](C1=C)(C)CC/C(=C/CC2=C(C(=O)C=C(C2=O)OC)O)/C

Canonical SMILES

CC1CCCC(C1=C)(C)CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C

Synonyms

metachromin A

Origin of Product

United States

Isolation, Structural Elucidation, and Natural Occurrence of Metachromin a

Advanced Spectroscopic and Analytical Methods for Structural Elucidation

Chromatographic Techniques in Isolation and Purification (e.g., SiO₂ gel, C₁₈ column chromatography, AgNO₃-SiO₂ TLC)

The isolation and purification of Metachromin A from its natural sources, primarily marine sponges, is a multi-step process that relies on a series of chromatographic techniques. clockss.orgmdpi.com Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. miamioh.eduresearchgate.net The selection of specific chromatographic methods is crucial for obtaining pure this compound from the complex mixture of secondary metabolites present in the sponge extract. nih.gov The process typically begins with the extraction of the sponge material, often using methanol (B129727) (MeOH), followed by a solvent partition, for instance, between ethyl acetate (B1210297) (EtOAc) and water, to broadly separate compounds based on polarity. clockss.org The resulting crude EtOAc-soluble extract, rich in terpenoids and other metabolites, is then subjected to sequential chromatographic separations. clockss.orgmdpi.com

Silica (B1680970) Gel (SiO₂) Column Chromatography

Silica gel (SiO₂) column chromatography is a fundamental and widely used technique in the purification of this compound. clockss.orgcolumn-chromatography.com As a polar stationary phase, silica gel separates compounds based on their polarity; non-polar compounds elute faster, while polar compounds are retained longer on the column. column-chromatography.comagcchem.com In the isolation of this compound and its congeners from the marine sponge Spongia sp., the ethyl acetate-soluble material was first subjected to silica gel column chromatography. clockss.org A solvent gradient of increasing polarity, such as hexane/acetone, is typically employed to elute the fractions. clockss.org For instance, a hexane/acetone (80:20) solvent system has been used in the initial fractionation process that ultimately yields this compound. clockss.org Further purification of specific fractions often involves repeated silica gel columns with different solvent systems, like hexane/EtOAc (95:5), to achieve a finer separation. clockss.org

C₁₈ Column Chromatography

Reversed-phase chromatography, commonly employing a C₁₈-bonded silica stationary phase, is another critical technique in the purification scheme of this compound. clockss.orgbiocompare.com In contrast to normal-phase chromatography, the C₁₈ stationary phase is non-polar. biocompare.comthermofisher.com This method separates molecules based on their hydrophobicity. A polar mobile phase, such as a mixture of methanol and water (MeOH/H₂O), is used, and more hydrophobic (less polar) compounds are retained longer on the column. nih.gov In the documented isolation of metachromins, fractions obtained from the initial SiO₂ gel column were further purified using C₁₈ column chromatography with solvent systems like MeOH/H₂O (95:5 and 90:10). clockss.org This step is effective in separating compounds of similar polarity but different hydrophobicity, bringing the target compound, this compound, to a higher degree of purity. clockss.orgnih.gov

Silver Nitrate-Impregnated Silica Gel Thin-Layer Chromatography (AgNO₃-SiO₂ TLC)

For the final purification step, particularly to separate closely related sesquiterpenoids that may differ only in the position or stereochemistry of double bonds, argentation or silver nitrate (B79036) chromatography is employed. clockss.org This technique utilizes silica gel plates or columns impregnated with silver nitrate (AgNO₃). nih.govaocs.org The silver ions on the silica gel form reversible charge-transfer complexes with the π-electrons of carbon-carbon double bonds in unsaturated compounds. nih.gov The stability of these complexes, and thus the retention on the stationary phase, depends on the number, position, and stereochemistry of the double bonds. This allows for the separation of isomers that are often inseparable by conventional chromatography. nih.gov

In the isolation of this compound, preparative AgNO₃-SiO₂ thin-layer chromatography (TLC) was used to purify a fraction from a previous chromatography step. clockss.org Using a mobile phase of hexane/acetone (1:1), this compound was successfully isolated with a reported yield of 0.0089% based on the wet weight of the sponge. clockss.org This specialized technique proved essential for obtaining pure this compound, separating it from other metachromins like Metachromin C. clockss.org

The following table summarizes a typical chromatographic sequence for the isolation of this compound.

Chromatographic Step Stationary Phase Mobile Phase (Solvent System) Purpose Reference
Initial Column ChromatographySilica Gel (SiO₂)Hexane/Acetone (80:20)Initial fractionation of the crude extract. clockss.org
Second Column ChromatographyC₁₈ (Reversed-Phase)MeOH/H₂O (95:5 and 90:10)Further purification of fractions from the initial column. clockss.org
Final PurificationAgNO₃-SiO₂ TLCHexane/Acetone (1:1)Isolation of pure this compound from closely related compounds. clockss.org

Biosynthetic Investigations of Metachromin a

Proposed Biosynthetic Origins (e.g., Mixed Polyketide and Isoprenoid Pathways for Meroterpenoids)

The biosynthesis of meroterpenoids, by definition, involves the convergence of at least two distinct metabolic pathways, most commonly the polyketide and the isoprenoid pathways. mdpi.comfrontiersin.orgcoastalwiki.org In the case of Metachromin A, its molecular architecture strongly points to such a hybrid origin.

The isoprenoid component of this compound is the C15 sesquiterpene unit. Terpenoids are universally synthesized from five-carbon isoprene (B109036) units, which are derived from the mevalonic acid (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comcoastalwiki.org These C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are sequentially condensed to form larger prenyl pyrophosphates. For a sesquiterpene like the one in this compound, the immediate precursor is farnesyl pyrophosphate (FPP), a C15 intermediate. frontiersin.org

The quinone moiety of this compound is proposed to be of polyketide origin. The polyketide pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process catalyzed by large multifunctional enzymes known as polyketide synthases (PKSs). researchgate.netmdpi.com This pathway is responsible for generating a vast diversity of aromatic and macrocyclic compounds in nature. In the biosynthesis of sesquiterpenoid quinones, a polyketide chain, likely derived from acetate (B1210297) and/or propionate (B1217596) units, would undergo cyclization and subsequent modifications to form the aromatic quinone ring. rsc.org

The convergence of these two pathways is a key event in the formation of this compound. This typically involves the alkylation of the polyketide-derived aromatic ring with the sesquiterpenyl precursor, FPP. frontiersin.org Such reactions are common in the biosynthesis of various meroterpenoids found in marine organisms, particularly sponges. mdpi.comnih.gov

The table below summarizes the proposed biosynthetic origins of the different structural components of this compound.

Structural ComponentProposed Biosynthetic PathwayKey Precursors
Sesquiterpene UnitIsoprenoid PathwayIsopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP), Farnesyl Pyrophosphate (FPP)
Quinone MoietyPolyketide PathwayAcetyl-CoA, Malonyl-CoA

Postulated Enzymatic Mechanisms and Precursor Incorporations in Natural Biogenesis

While specific enzymatic studies on this compound biosynthesis are not extensively documented, the enzymatic mechanisms can be postulated based on well-established principles of meroterpenoid biosynthesis in marine invertebrates and their associated microorganisms. nih.govpsu.edu

The initial step in the formation of the sesquiterpene moiety is the cyclization of the linear FPP precursor. This reaction is catalyzed by a class of enzymes known as terpene cyclases or terpene synthases. pnas.org These enzymes are capable of initiating a cascade of carbocation-mediated cyclizations and rearrangements to produce a wide variety of cyclic terpene skeletons. researchgate.net For this compound, the bicyclic drimane-type skeleton is likely formed through such a mechanism. It has been noted that in some sesquiterpenoid quinones, the drimane (B1240787) skeleton can undergo further rearrangement. rsc.orgresearchgate.net

Following the formation of the cyclic sesquiterpene, the next crucial step is the attachment of this lipophilic unit to the aromatic quinone precursor. This is typically achieved by a prenyltransferase (PT) enzyme. frontiersin.org These enzymes catalyze the electrophilic substitution of an aromatic ring with a prenyl pyrophosphate, in this case, the cyclized sesquiterpenyl pyrophosphate.

The biosynthesis of the quinone ring itself involves a series of enzymatic reactions catalyzed by a PKS system. researchgate.net This would include ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains for chain elongation, followed by ketoreductase (KR), dehydratase (DH), and aromatase/cyclase domains to process the growing polyketide chain and facilitate its cyclization into an aromatic structure. researchgate.net

Subsequent "tailoring" enzymes would then modify the initial meroterpenoid scaffold to yield the final structure of this compound. These modifications can include oxidations, reductions, and methylations, often catalyzed by enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and methyltransferases. The specific pattern of hydroxylation and methylation on the quinone ring of this compound is a result of the action of these tailoring enzymes.

The postulated sequence of precursor incorporation and enzymatic reactions is outlined below:

StepPrecursor(s)Key Enzyme Class(es)Intermediate/Product
1Acetyl-CoA, Malonyl-CoAPolyketide Synthase (PKS)Polyketide chain
2Polyketide chainAromatase/CyclaseAromatic precursor
3Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP)Isoprenyl Diphosphate SynthaseFarnesyl Pyrophosphate (FPP)
4Farnesyl Pyrophosphate (FPP)Terpene CyclaseCyclic sesquiterpenyl pyrophosphate
5Aromatic precursor, Cyclic sesquiterpenyl pyrophosphatePrenyltransferase (PT)Meroterpenoid scaffold
6Meroterpenoid scaffoldTailoring Enzymes (e.g., P450s, Dehydrogenases)This compound

Chemical Synthesis and Synthetic Analogues of Metachromin a

Total Synthesis Methodologies

Key Chemical Transformations and Reaction Sequences

Several key chemical reactions were pivotal in the total synthesis of Metachromin A. These include the Thiele-Winter acetoxylation and the Horner-Wadsworth-Emmons coupling. scielo.brresearchgate.net

The Thiele-Winter acetoxylation is a method used for the preparation of hydroxyquinone moieties. mdpi.com It involves the reaction of a quinone with acetic anhydride (B1165640) in the presence of an acid catalyst to form a triacetoxy derivative, which is then hydrolyzed and oxidized to the desired hydroxyquinone. mdpi.com In the synthesis of this compound, this reaction was highly regioselective and was used for the introduction of an oxygenation at the C17 position. scielo.brresearchgate.netmdpi.com The reaction typically uses sulfuric acid or BF3-etherate as a catalyst. mdpi.com An application of this reaction is found in a step of the total synthesis of this compound. atamanchemicals.comatamanchemicals.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the formation of alkenes, particularly with a preference for the (E)-isomer. scielo.brwikipedia.org This reaction involves a stabilized phosphonate (B1237965) carbanion reacting with an aldehyde or ketone. wikipedia.org In the synthesis of this compound, a stereoselective HWE coupling was employed to connect the two key fragments. scielo.brresearchgate.net A non-stabilized phosphonate was utilized as an effective coupling partner in this reaction. scielo.brscielo.br The reaction conditions, such as the nature of the cation and the reaction temperature, can influence the stereoselectivity of the HWE reaction. wikipedia.org

Enantioselective Synthesis Approaches

To produce enantiomerically enriched this compound, asymmetric synthesis strategies were explored. A formal enantioselective synthesis was achieved by focusing on the asymmetric synthesis of one of the key chiral fragments. scielo.brscielo.br

Asymmetric Synthesis of Chiral Precursors/Fragments

The asymmetric synthesis of a key ketone fragment was accomplished using established methodologies. scielo.brscielo.br One approach involved asymmetric deprotonation using a chiral nitrogenated base, a method developed by Simpkins. scielo.brscielo.br This technique allows for the selective removal of a proton to create a chiral enolate, which can then be further reacted to form the desired enantiomerically enriched product.

Another successful method employed was an enantioselective deracemization protocol developed by d'Angelo. scielo.brscielo.br This process involved the reaction of cis-2,6-dimethylcyclohexanone with (S)-(-)-α-methylbenzylamine to form an asymmetric imine. scielo.br Subsequent reaction with methyl vinyl ketone followed by treatment with aqueous acetic acid yielded the desired diketone. scielo.br This enantioselective deracemization protocol furnished the key fragment with an enantiomeric excess of approximately 85%, as determined by 1H-NMR spectroscopy. scielo.brresearchgate.netscielo.br

Enantioselective Deracemization Protocols

Enantioselective deracemization is a powerful strategy for obtaining enantiomerically pure compounds from a racemic mixture. nih.gov In the context of this compound synthesis, the d'Angelo methodology proved to be an effective alternative to the Simpkins protocol for the asymmetric synthesis of a key fragment. scielo.br This method relies on the temporary introduction of a chiral auxiliary to influence the stereochemical outcome of a reaction, followed by its removal to afford the enantiomerically enriched product. scielo.br The success of this protocol was a significant step towards the formal total synthesis of chiral, non-racemic this compound. scielo.br

Preparation and Chemical Diversification of this compound Analogues and Derivatives

The synthesis of analogues of a biologically active natural product is a fundamental strategy in medicinal chemistry to understand its mechanism of action, improve its potency, and optimize its pharmacological profile. wikipedia.orgrsc.org The first total synthesis of racemic this compound was intentionally designed as a convergent approach, which is inherently flexible and suitable for producing various analogues for biological evaluation. scielo.brscielo.br

A primary driver for synthesizing this compound analogues is to conduct structure-activity relationship (SAR) studies. wikipedia.orgnih.gov SAR investigations aim to identify the specific structural features (pharmacophores) of a molecule that are essential for its biological activity. wikipedia.org For this compound, which has demonstrated potent antineoplastic and antiviral activities, understanding its SAR is crucial. scielo.brnih.gov A study on its effect against the hepatitis B virus (HBV) revealed that the hydroquinone (B1673460) moiety and the double bonds at positions C-5 and C-9 are critical for its anti-HBV activity. nih.gov This finding provides a clear rationale for synthesizing analogues with modifications at these specific sites to explore how these changes impact efficacy and to potentially develop more potent antiviral agents. nih.govmdpi.com The synthesis of derivatives allows for a systematic exploration of how structural changes, such as the addition or removal of functional groups, affect the compound's biological actions. nih.gov

Building on the rationale for analogue synthesis, the exploration of specific structural modifications aims to enhance the desired biological properties of this compound. nih.gov The ultimate goal is to create new chemical entities with improved therapeutic potential. ajchem-a.comnih.gov

Based on SAR studies of this compound, several key areas for structural modification can be identified to potentially enhance its bioactivity. nih.gov

Modification of the Hydroquinone Moiety: The hydroquinone part of this compound has been identified as crucial for its anti-HBV activity. nih.gov Shielding or modifying the hydroxyl groups through etherification or esterification could alter the compound's physicochemical properties, such as hydrophilicity and metabolic stability, which may in turn enhance its biological effect. nih.gov

Saturation/Modification of Side-Chain Double Bonds: The double bonds at positions C-5 and C-9 in the sesquiterpene side chain are also vital for the anti-HBV activity of this compound. nih.gov Synthesizing analogues where these bonds are saturated (hydrogenated) or isomerized would be a direct way to probe their importance and potentially modulate the activity. Such modifications can lead to derivatives with improved stability or altered binding affinity to biological targets. mdpi.com

The systematic chemical modification of natural products is a proven strategy for developing new drugs with improved characteristics, such as enhanced potency, better selectivity, or a more favorable metabolic profile. nih.govfrontiersin.org

Table 2: Key Structural Features of this compound and Rationale for Modification

Structural Feature Observed Importance Rationale for Modification
Hydroquinone Moiety Crucial for anti-HBV activity. nih.gov To improve drug-like properties, metabolic stability, and potentially enhance potency by altering electronic and steric characteristics. nih.gov
Double Bond at C-5 Crucial for anti-HBV activity. nih.gov To investigate the role of chain conformation and flexibility on biological activity and to potentially improve stability. mdpi.com
Double Bond at C-9 Crucial for anti-HBV activity. nih.gov To understand the structural requirements for target binding and potentially enhance the compound's efficacy. mdpi.com

Structure Activity Relationship Sar Studies of Metachromin a and Its Derivatives

Identification of Crucial Structural Moieties for Specific Biological Activities

The biological activity of Metachromin A, a merosesquiterpene isolated from the marine sponge Dactylospongia metachromia, is intrinsically linked to its unique chemical architecture. nih.gov Research has pinpointed several key structural components that are critical for its observed biological effects, particularly its antiviral properties.

Role of the Hydroquinone (B1673460) Moiety in Antiviral Activity

The hydroquinone portion of the this compound molecule is a fundamental requirement for its antiviral capabilities. nih.govresearchmap.jp Studies focused on its inhibitory effects against the Hepatitis B virus (HBV) have demonstrated that this moiety is crucial for its mechanism of action. nih.govsemanticscholar.orgnih.gov The presence of the hydroquinone ring system is directly associated with the compound's ability to suppress HBV production. nih.gov This has been a consistent finding in structure-activity relationship analyses, which underscore the hydroquinone as a non-negotiable feature for the anti-HBV activity of this compound and its derivatives. pensoft.netresearchgate.net The antiviral activity of this compound is significant, with a reported 50% effective concentration (EC₅₀) of 0.8 µM against HBV production. nih.govsemanticscholar.orgnih.gov

Significance of Double Bonds at Specific Carbon Positions (e.g., C-5 and C-9) for Antiviral Activity

In addition to the hydroquinone moiety, the specific placement of double bonds within the sesquiterpenoid portion of this compound is also vital for its antiviral activity. nih.govresearchmap.jp Analysis has revealed that the double bonds located at carbon positions 5 and 9 are critical for its anti-HBV effects. nih.govpensoft.netresearchgate.net The rigidity and specific conformation conferred by these double bonds are thought to be important for the molecule's interaction with its biological targets. The modification or saturation of these bonds leads to a significant reduction or complete loss of antiviral potency, highlighting their importance in the SAR of this compound. nih.govresearchgate.net

Antiviral Activity of this compound
CompoundVirusEC₅₀ (µM)Selectivity Index (SI)Reference
This compoundHepatitis B Virus (HBV)0.819.6 nih.govsemanticscholar.orgnih.gov

Impact of Stereochemistry on Bioactivity Profiles

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. numberanalytics.comlongdom.org This principle holds true for the Metachromin family of compounds. While direct studies on the stereochemical impact on the antiviral activity of this compound are not extensively detailed in the reviewed literature, the inherent chirality of the molecule suggests that its specific stereoconfiguration is essential for its biological function. longdom.orgontosight.ai The interaction between a chiral molecule and its biological target, such as an enzyme or receptor, is highly specific, much like a key fitting into a lock. numberanalytics.com Even minor changes in the spatial orientation of functional groups can lead to a dramatic loss of activity or even altered biological effects. researchgate.netmdpi.com

For instance, the related meroterpenoid, Metachromin C, has a precisely defined stereochemistry that is considered crucial for its potential biological functions. ontosight.ai The established absolute stereochemistry of other related sesquiterpenoids, such as avarol (B1665835) and ilimaquinone, further emphasizes the importance of stereochemical integrity for bioactivity within this class of compounds. mdpi.com Therefore, it is highly probable that the specific stereoisomer of this compound found in nature is the one responsible for its potent antiviral and cytotoxic effects.

Comparative SAR Profiling Across the Metachromin Family

The Metachromin family comprises a range of related meroterpenoids, many of which exhibit significant cytotoxic activities. mdpi.comnih.gov Comparative analysis of the structure-activity relationships across this family provides valuable insights into the structural requirements for cytotoxicity.

Metachromins A, B, and C have demonstrated potent coronary vasodilating activity. nih.gov In terms of cytotoxicity, a number of Metachromins have been evaluated against various cancer cell lines. For example, Metachromins D, E, F, and H showed cytotoxicity against human epidermoid carcinoma (KB) cells, with Metachromin E being particularly potent with a 50% inhibitory concentration (IC₅₀) of 0.4 µg/mL. nih.gov Conversely, Metachromin G displayed significantly weaker activity in the same assay. nih.gov

Further studies on Metachromins L, M, S, and T revealed cytotoxicity against both L1210 murine leukemia and KB human epidermoid carcinoma cells. nih.gov In contrast, Metachromins N through R were found to be inactive, suggesting that the specific substitutions on the quinone or hydroquinone moiety play a critical role in determining cytotoxic potential. nih.gov It has been proposed that the lack of activity in Metachromins N-R may be due to the bulky nature of the substituents on the quinone portion of the molecules. nih.gov Metachromins U, V, and W have also been shown to be cytotoxic against several human tumor cell lines. nih.gov

This comparative profiling indicates that while the core sesquiterpene-hydroquinone scaffold is a common feature, the nature and position of substituents on both the terpenoid and aromatic moieties significantly influence the cytotoxic potency of the Metachromin family of compounds.

Cytotoxic Activity of Metachromin Derivatives
CompoundCell LineIC₅₀ (µg/mL)Reference
Metachromin DKB10 nih.gov
Metachromin EKB0.4 nih.gov
Metachromin FKB1.9 nih.gov
Metachromin GKB>10 nih.gov
Metachromin HKB6.4 nih.gov
Metachromin LL12104.0 nih.gov
KB4.0
Metachromin ML12103.5 nih.gov
KB5.4
Metachromin SL12105.2 nih.gov
KB>10
Metachromin TL12103.0 nih.gov
KB5.6
Metachromins N-RL1210 & KB>10 nih.gov

Biological Activities and Molecular Mechanisms of Action of Metachromin a

Antiviral Activity of Metachromin A

This compound has been identified as a potent inhibitor of the Hepatitis B virus (HBV), a primary cause of chronic liver disease. nih.govnih.gov Its antiviral properties are attributed to a unique mechanism that targets the virus's own transcriptional machinery.

Screening of various terpenes from marine organisms revealed this compound as a highly effective inhibitor of HBV production. nih.gov It suppresses the virus with a 50% effective concentration (EC50) value of 0.8 μM. nih.govresearchgate.net This inhibitory action occurs without involving interferon signaling pathways and is independent of cytotoxicity at effective concentrations. nih.gov The hydroquinone (B1673460) portion of the molecule, along with double bonds at specific carbon positions (C-5 and C-9), are critical for its anti-HBV activity. nih.govresearchgate.net

The primary molecular mechanism behind this compound's antiviral effect is the impairment of HBV promoter activity. nih.govresearchgate.net Specifically, it targets the HBV core promoter, which is essential for the transcription of viral genes. nih.govresearchgate.net By inhibiting this promoter, this compound effectively halts the production of new viral components. nih.gov This targeted action on the viral promoter presents a promising strategy for developing antiviral agents that could ameliorate HBV-related diseases. nih.govresearchgate.net

This compound's influence extends to host factors that the virus co-opts for its replication. A key finding is that this compound reduces the protein level of Hepatic Nuclear Factor 4α (HNF4α). nih.govresearchgate.net HNF4α is a crucial transcription factor that upregulates the activity of two significant HBV promoters: enhancer I/X promoter and enhancer II/core promoter. nih.govresearchgate.net Importantly, this compound achieves this reduction in HNF4α protein levels without affecting the corresponding RNA levels, suggesting a post-transcriptional mechanism of action. nih.govresearchgate.net By decreasing the amount of available HNF4α protein, this compound further cripples the virus's ability to transcribe its genes. nih.gov

Antineoplastic and Cytotoxic Activities of this compound

In addition to its antiviral properties, this compound has demonstrated notable cytotoxic effects against various cancer cell lines, positioning it as a compound of interest in oncology research. scielo.brpsu.edu

This compound has shown potent antineoplastic activity in preclinical in vitro models. scielo.br A primary example of this is its cytotoxicity against L1210 leukemia cells. scielo.brpsu.edu The cytotoxic potential of this compound has been a driving force behind efforts to achieve its total synthesis, which would allow for the creation of analogues for further biological investigation. scielo.brresearchgate.net

This compound belongs to a larger family of related compounds, the metachromins, many of which also exhibit cytotoxic properties. psu.edu Comparative studies have revealed varying degrees of antineoplastic potency among these compounds. For instance, Metachromin B also shows potent in vitro antitumor activity against the L-1210 leukemia cell line. psu.edu Metachromin C has demonstrated strong cytotoxicity against both L-1210 lymphoma and L-5178Y leukemia cells. psu.edu Other metachromins, such as D, E, F, G, and H, have also been found to be cytotoxic against murine L-1210 cancer cells and human epidermoid carcinoma KB cells, though with differing IC50 values. psu.edu

CompoundL-1210 IC50 (μM)KB cells IC50 (μM)
This compound6.7Not Reported
Metachromin B4.5Not Reported
Metachromin C5.6Not Reported
Metachromin D7.524.8
Metachromin E0.561.1
Metachromin F1.44.6
Metachromin G2.8>21.6
Metachromin H4.714.9
Data sourced from psu.edu

Mechanistic Insights from Closely Related Metachromins (for broader family understanding in research)

To understand the potential biological activities of this compound, it is instructive to examine the well-documented mechanistic insights from closely related compounds within the metachromin family. These marine-derived meroterpenoids, isolated primarily from sponges, exhibit a range of potent anti-cancer properties. By studying the actions of molecules like Metachromin C and Metachromin V, researchers can infer potential pathways and activities that this compound might also influence.

Cell Cycle Modulation (e.g., S-phase arrest by Metachromin C, G2-phase arrest by Metachromin V)

Metachromins have been shown to exert significant control over cell cycle progression, a critical process in cancer cell proliferation. sciprofiles.com Different members of the family, however, can halt the cycle at distinct phases.

Research on Metachromin C has demonstrated its ability to induce S-phase arrest in pancreatic cancer cell lines, including PANC-1 and BxPC-3. nih.govnih.gov This blockage during the DNA synthesis phase suggests a direct impact on the machinery of DNA replication. nih.govnih.gov Similarly, Metachromin X has also been observed to arrest HeLa/Fucci2 cells in the S/G2/M phase. researchgate.net

In contrast, Metachromin V has been found to cause cell cycle arrest in the G2 phase. researchgate.netnih.gov This effect was observed across multiple colorectal cancer stem cell (CRC-CSC) lines, indicating a mechanism that acts after DNA replication is complete but before mitosis begins. researchgate.netnih.gov This G2-phase block is a key part of its cytotoxic effect against cancer cells. researchgate.net

Table 1: Cell Cycle Modulation by Metachromin Analogs

CompoundCell Line(s)EffectPhase of Arrest
Metachromin C PANC-1, BxPC-3 (Pancreatic)Inhibition of cell cycle progressionS-phase nih.govnih.gov
Metachromin V Colorectal Cancer Stem Cells (CRC-CSCs)Inhibition of cell cycle progressionG2-phase researchgate.netnih.gov
Metachromin X HeLa/Fucci2Inhibition of cell cycle progressionS/G2/M phase researchgate.net

Interference with DNA Dynamics (e.g., Topoisomerase I Inhibition and DNA Single-Strand Breaks by Metachromin C)

A primary mechanism underlying the S-phase arrest induced by Metachromin C is its interference with DNA topology and integrity. nih.gov Studies have revealed that Metachromin C acts as an inhibitor of Topoisomerase I (TOPO I), an enzyme essential for relaxing DNA supercoils during replication. nih.govnih.govmdpi.com By potentially competing with DNA for binding to TOPO I, Metachromin C prevents the re-ligation of the DNA strand, stabilizing the TOPO I-DNA cleavage complex. nih.govbiomedpharmajournal.org

This inhibition leads to the accumulation of DNA single-strand breaks (SSBs). nih.gov Over time, particularly as the cell attempts to proceed through replication, these SSBs can be converted into more lethal DNA double-strand breaks (DSBs). nih.gov The presence of significant DNA damage, marked by the induction of the DNA damage marker γH2AX, triggers the activation of DNA repair pathways. nih.govresearchgate.net If the damage is too extensive to be repaired, it ultimately leads to cell death. nih.gov

Table 2: Effects of Metachromin C on DNA Dynamics

MechanismTarget EnzymeInitial EffectConsequence
Enzyme Inhibition Topoisomerase I (TOPO I) nih.govnih.govPrevents DNA relaxation nih.govmdpi.comS-phase arrest nih.gov
DNA Damage Genomic DNAInduces single-strand breaks (SSBs) nih.govLeads to double-strand breaks (DSBs) and activation of DNA repair pathways nih.govmdpi.com

Anti-Migration and Anti-Invasion Effects on Cancer Cells

The metastatic spread of cancer is a major cause of mortality, making the inhibition of cell migration and invasion a critical therapeutic goal. Members of the metachromin family have demonstrated significant anti-metastatic potential. nih.govresearchgate.netnih.gov

Metachromin C has been shown to inhibit both the migration and invasion of pancreatic cancer cells. nih.govnih.gov Transwell assays performed on PANC-1 and BxPC-3 cell lines revealed a significant reduction in their ability to move and invade through a Matrigel matrix following treatment with the compound. nih.govresearchgate.net

Similarly, Metachromin V impairs the motility and invasion ability of colorectal cancer stem cells. researchgate.netnih.gov This effect is linked to a major reorganization of the cellular cytoskeleton, a structure vital for cell movement. researchgate.netnih.gov

Table 3: Anti-Metastatic Activity of Metachromins

CompoundCell TypeAssaysObserved Effect
Metachromin C Pancreatic Cancer (PANC-1, BxPC-3)Transwell Migration & Invasion AssaysSignificant inhibition of cell migration and invasion nih.govnih.govresearchgate.net
Metachromin V Colorectal Cancer Stem Cells (CRC-CSCs)Motility and Invasion AssaysImpaired motility and invasion ability researchgate.netnih.gov

Anti-Angiogenic Properties (e.g., Inhibition of Endothelial Cell Functions, Zebrafish Models)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. Metachromin C has been identified as a potent anti-angiogenic agent, acting through multiple mechanisms. nih.govnih.govmedsci.org

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that Metachromin C inhibits key endothelial cell functions. nih.gov It reduces HUVEC proliferation, hinders their migration, and disrupts their ability to form the tubular structures characteristic of new blood vessels. nih.govnih.govresearchgate.net Interestingly, Metachromin C appears to selectively target newly forming vessels, as it did not affect pre-existing tubular structures. researchgate.net

The anti-angiogenic properties of Metachromin C have also been confirmed in vivo using a zebrafish model. nih.govnih.gov In developing zebrafish embryos, the compound dose-dependently inhibited the growth of intersegmental vessels, subintestinal vessels, and the caudal vein plexus, providing clear evidence of its ability to block new vessel formation in a living organism. nih.govmedsci.orgresearchgate.net

Table 4: Anti-Angiogenic Profile of Metachromin C

Model SystemTarget/ProcessKey Findings
In Vitro (HUVECs) Endothelial Cell FunctionsInhibited proliferation, migration, and tube formation nih.govnih.govresearchgate.net
In Vivo (Zebrafish) Vascular DevelopmentInhibited growth of intersegmental and subintestinal vessels nih.govmedsci.orgresearchgate.net

Modulation of Cellular Signaling Pathways and Protein Targets (e.g., Rho GTPases, CCAR1 for Metachromin V)

The diverse biological effects of metachromins are rooted in their ability to modulate specific cellular signaling pathways and interact with key protein targets.

Metachromin V has been shown to trigger a significant reduction in the expression of Rho GTPases in colorectal cancer stem cells. researchgate.netnih.gov The Rho GTPase family of small signaling G proteins are master regulators of the actin cytoskeleton and are fundamentally involved in processes like cell motility and adhesion. mdpi.com By downregulating these proteins, Metachromin V directly contributes to the observed impairment of cancer cell migration and invasion. researchgate.netnih.gov

Furthermore, proteomic analysis has identified a potential molecular target for Metachromin V: the Cell division cycle and apoptosis regulator 1 (CCAR1). researchgate.netnih.gov CCAR1 is a protein known to regulate apoptosis in response to chemotherapy and also influences the β-catenin pathway, which is crucial for cancer stem cell properties. sciprofiles.comresearchgate.netresearchgate.net Targeting CCAR1 represents a key mechanism through which Metachromin V exerts its cytotoxic and anti-cancer stem cell effects. researchgate.netnih.gov

Table 5: Molecular Targets of Metachromin V

CompoundTargetPathway/FunctionConsequence
Metachromin V Rho GTPasesCytoskeletal organization, cell motility researchgate.netnih.govmdpi.comImpaired migration and invasion researchgate.netnih.gov
Metachromin V CCAR1Apoptosis regulation, β-catenin pathway researchgate.netnih.govresearchgate.netCytotoxicity, reduced cancer stemness researchgate.netnih.gov

Advanced Methodological Approaches in Metachromin a Research

Cell-Based Assay Systems for Efficacy and Mechanistic Evaluation

Cell-based assays are fundamental in determining the physiological or cytotoxic effects of a compound on living cells. In Metachromin A research, these systems have been crucial for quantifying its impact on cell health and behavior.

The cytotoxic and antiproliferative potential of this compound has been evaluated against several cell lines using metabolic-based assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which, in most cases, correlates with cell viability.

Studies have demonstrated that this compound exhibits potent cytotoxic effects across various cancer cell lines. For instance, it was found to be toxic to murine lymphoma L1210 cells and human epidermoid carcinoma KB cells. scielo.br Research has also documented its activity against the L-1210 leukemia cell line. semanticscholar.org Furthermore, its effect on Hepatitis B Virus (HBV) production was assessed in human hepatoma HepG2.2.15.7 cells, where its effective concentration was determined alongside its cytotoxicity. nih.gov An MTT assay also established its inhibitory concentration against the MCF-7 breast cancer cell line. nih.gov

The table below summarizes the reported cytotoxic activity of this compound against various cell lines.

Cell LineAssay TypeReported Activity (IC₅₀/EC₅₀)Source(s)
L-1210 (Murine Leukemia)CytotoxicityIC₅₀: 6.7 µM semanticscholar.org
L1210 (Murine Lymphoma)CytotoxicityIC₅₀: 1.0 µg/mL scielo.br
KB (Human Carcinoma)CytotoxicityIC₅₀: 9.9 µg/mL scielo.br
MCF-7 (Breast Cancer)MTT AssayIC₅₀: 29 µg/mL nih.gov
HepG2.2.15.7 (Hepatoma)CytotoxicityEC₅₀: 0.8 µM (Antiviral) nih.gov

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that gives a half-maximal response.

While MTT assays have been widely used, specific studies detailing the use of BrdU (Bromodeoxyuridine) incorporation assays to assess the effect of this compound on DNA synthesis and cell proliferation have not been identified in the reviewed literature.

Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). While some studies have utilized flow cytometry in research related to this compound's antiviral effects, detailed results quantifying its specific impact on cell cycle progression in cancer or other cell lines are not extensively reported in the available scientific literature. mdpi.comnih.gov There is an indication that extracts from the Spongia sp., the marine sponge genus from which this compound is isolated, may induce G2/M phase arrest, but this has not been specifically confirmed for the purified compound this compound. mdpi.com

Migration and invasion are critical processes in cancer metastasis. Transwell assays are a common in vitro method to evaluate a compound's ability to inhibit these processes. Based on a review of the available scientific literature, specific studies employing Transwell or similar migration and invasion assays to evaluate the effects of this compound have not been reported.

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and survival. In vitro tube formation assays using endothelial cells and in vivo models like the zebrafish angiogenesis model are standard methods to screen for anti-angiogenic compounds. A comprehensive review of existing research indicates that specific studies utilizing these angiogenesis assays to investigate the potential anti-angiogenic properties of this compound have not been documented.

Molecular Biology Techniques for Mechanistic Elucidation

To understand how this compound exerts its biological effects at a molecular level, researchers have turned to specific molecular biology techniques to investigate its influence on gene expression.

A key area of research for this compound has been its inhibitory effect on the Hepatitis B Virus (HBV). Studies in this area have provided specific insights into its mechanism of action at the level of gene expression.

Research has shown that this compound impairs the activity of the HBV core promoter, which is essential for the transcription of viral genes. nih.gov This inhibition of promoter activity leads to a significant suppression of HBV production. nih.gov

Furthermore, mechanistic studies have revealed a specific effect on the host transcription factor, hepatic nuclear factor 4α (HNF4α), which is important for HBV gene expression. It was demonstrated that this compound reduces the protein level of HNF4α. Critically, this effect was observed without a corresponding decrease in the RNA level of HNF4α, indicating that the compound's mechanism of action is likely post-transcriptional, possibly by affecting protein stability or translation. This differential effect on RNA and protein levels is a crucial finding in elucidating the molecular pathway of this compound's antiviral activity.

Protein Analysis (e.g., Western Blot, Proteomics)

There is currently no specific data from Western Blot or comprehensive proteomics studies published in peer-reviewed literature that details the effects of this compound on protein expression or post-translational modifications.

Western Blot: This technique is a cornerstone for analyzing specific proteins within a complex mixture. thermofisher.comthermofisher.comresearchgate.net It allows for the detection and semi-quantification of a target protein, providing insights into how a compound like this compound might alter the levels of key cellular proteins involved in pathways such as apoptosis, cell cycle regulation, or signal transduction. thermofisher.comyoutube.com For instance, in studies of other compounds, Western Blot has been used to observe changes in the expression of proteins like caspases to confirm the induction of apoptosis. unicatt.it

Proteomics: Mass spectrometry-based proteomics offers a global, unbiased view of the entire protein landscape (the proteome) of cells or tissues after treatment with a compound. nih.govmdpi.comlumc.nl This powerful approach can identify broad-scale changes in protein expression, helping to uncover novel molecular targets and mechanisms of action. mdpi.com A proteomics study on the related compound Metachromin V has been conducted to identify potential molecular targets. unicatt.it However, similar comprehensive analyses for this compound are not yet available.

DNA Damage Assays (e.g., Single-Cell Gel Electrophoresis/Comet Assay)

Specific studies utilizing the single-cell gel electrophoresis (comet assay) to directly assess DNA damage induced by this compound have not been identified in the available scientific literature.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. springernature.comnih.govmdpi.comnih.govresearchgate.net When cells are treated with a genotoxic agent, their DNA can become fragmented. nih.govresearchgate.net In the comet assay, these fragments migrate out of the nucleus during electrophoresis, forming a "comet tail" whose length and intensity are proportional to the extent of DNA damage. This technique has been applied to the related compound Metachromin C, where both alkaline and neutral comet assays were used to evaluate DNA damage in pancreatic cancer cell lines. nih.gov

DNA Binding and Relaxation Assays

There is no direct published evidence from DNA binding or relaxation assays specifically for this compound.

DNA Binding Assays: These assays determine the ability of a compound to interact with DNA. Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism can reveal the mode of binding (e.g., intercalation, groove binding). For example, a study on Metachromin C utilized a calf thymus DNA absorption titration study to demonstrate that it binds to DNA via an intercalation mode. nih.gov

DNA Relaxation Assays: These assays are used to investigate the effect of a compound on the activity of topoisomerases, enzymes that regulate the topological state of DNA. nih.govinspiralis.com Topoisomerase inhibitors can prevent the relaxation of supercoiled DNA, a mechanism that is often exploited in cancer therapy. nih.govmobitec.com Research on Metachromin C has shown that it can inhibit the activity of Topoisomerase I, as demonstrated by a DNA relaxation assay. nih.govnih.gov

Computational Chemistry and Molecular Docking Studies for Target Prediction and Binding Site Analysis

No specific computational chemistry or molecular docking studies focused on this compound for target prediction and binding site analysis are available in the current scientific literature.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.comnih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule, like a metachromin, and a protein target. mdpi.comresearchgate.net For the related compound Metachromin C, a molecular docking strategy was employed to identify its potential binding site with Topoisomerase I, suggesting it might compete with the DNA binding site of the enzyme. nih.gov

Bioassay-Guided Fractionation and High-Throughput Screening Methodologies in Discovery

While this compound was likely discovered through bioassay-guided fractionation, specific details of its high-throughput screening campaigns are not extensively published.

Bioassay-Guided Fractionation: This is a standard procedure in natural product chemistry to isolate bioactive compounds from a complex mixture. mdpi.comnih.govmdpi.comresearchgate.net The process involves separating a crude extract into fractions and testing each fraction for a specific biological activity. The most active fractions are then further separated until a pure, active compound is isolated. mdpi.com This method led to the isolation of other cytotoxic metachromins, such as U, V, and W. unicatt.it

High-Throughput Screening (HTS): HTS involves the automated testing of large numbers of compounds against a specific biological target or in a cell-based assay to identify "hits". nih.goveurofinsdiscovery.comiu.edupharmaron.com This methodology is crucial in modern drug discovery for rapidly identifying promising lead compounds from large chemical libraries. eurofinsdiscovery.combiorxiv.org While this compound may have been part of such screening efforts, specific public data on these campaigns are not available.

Future Research Directions and Translational Research Potential of Metachromin a

Metachromin A as a Biochemical Probe and Research Tool in Chemical Biology

The unique chemical structure and biological activities of this compound position it as a valuable tool for exploring complex biological systems. ontosight.aicrick.ac.uk Chemical biologists can utilize this compound as a biochemical probe to investigate specific cellular processes and signaling pathways. ontosight.aicrick.ac.uk Its ability to interact with various biological targets, such as enzymes and receptors, allows researchers to modulate these targets and study the resulting phenotypic changes. ontosight.aiontosight.ai This target-centric approach can help elucidate the function of specific proteins and their roles in disease. crick.ac.uk

Furthermore, a phenotype-centric strategy can also be employed, where this compound is used to probe the molecular drivers of a particular cellular phenotype of interest. crick.ac.uk By observing the effects of this compound on cells, researchers can identify potential protein targets involved in that phenotype. crick.ac.uk This approach is particularly useful for discovering novel biological pathways and drug targets. crick.ac.uk The development of well-characterized chemical probes like this compound is crucial for understanding compound pharmacology in both cellular and whole-organism contexts. crick.ac.uk

Exploration of Novel Biological Activities and Therapeutic Indications Beyond Current Findings

Initial studies have revealed the potential of this compound and its derivatives in several therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. ontosight.ai However, the full spectrum of its biological activities remains largely unexplored. Future research should focus on screening this compound against a wider range of biological targets and disease models to uncover novel therapeutic indications.

For instance, its demonstrated antiviral activity against Hepatitis B virus (HBV) by impairing the viral promoter activity suggests its potential against other viruses with similar replication mechanisms. nih.gov A study on this compound's impact on HBV production revealed that the hydroquinone (B1673460) moiety and the double bonds at specific carbon positions are critical for its anti-HBV activity. nih.gov This provides a basis for investigating its efficacy against other viral pathogens.

Moreover, the cytotoxic effects of this compound and its analogues, such as Metachromin C and V, against various cancer cell lines, including pancreatic and colorectal cancer, highlight its potential as an anticancer agent. nih.govnih.govresearchgate.net Recent research on Metachromin C has shown it can inhibit the growth of pancreatic cancer cells and also act as an anti-angiogenic compound. nih.govnih.gov Metachromin V has demonstrated the ability to impair the viability of colorectal cancer stem cells. researchgate.net These findings encourage further investigation into its efficacy against a broader range of cancers and the underlying molecular mechanisms.

Optimization of Synthetic Routes for Scalability and Sustainable Supply for Research Purposes

A significant hurdle in the extensive research and development of marine natural products is the limited supply from their natural sources. researchgate.net Therefore, the development of efficient and scalable synthetic routes for this compound is paramount for ensuring a sustainable supply for research purposes. researchgate.net The first total synthesis of racemic this compound was achieved through a convergent approach, which is also suitable for preparing analogues for biological studies. researchgate.netresearchgate.net This synthesis involved a multi-step process, highlighting the complexity of the molecule. researchgate.netresearchgate.net

Future efforts should focus on optimizing these synthetic routes to improve yield, reduce the number of steps, and utilize more environmentally friendly reagents and conditions. numberanalytics.comnatcapsolutions.org Methodologies such as continuous flow synthesis and automation could be explored to enhance scalability and reproducibility. numberanalytics.com A sustainable and reliable supply of this compound will be critical for conducting comprehensive preclinical and, eventually, clinical studies. edx.orgsap.com

Addressing Research Gaps and Challenges in this compound Studies

Despite the promising preliminary data, several research gaps and challenges need to be addressed to fully realize the translational potential of this compound. A major challenge is the need for comprehensive in vivo preclinical models to evaluate its efficacy and pharmacokinetics. imavita.com While some in vivo studies using zebrafish models have been conducted for analogues like Metachromin C, more extensive studies in rodent models are necessary to understand its behavior in a mammalian system. nih.govnih.govimavita.com

Another critical area is the need for broader target profiling to identify all the potential interacting partners of this compound within the cell. This will provide a more complete picture of its mechanism of action and potential off-target effects. Techniques like chemical proteomics can be employed to achieve this. Furthermore, the development of robust bioassays is essential for accurately assessing the biological activity of this compound and its analogues.

Table 1: Key Research Gaps in this compound Studies

Research Gap Description
Comprehensive in vivo models Lack of extensive studies in mammalian models to evaluate efficacy, toxicity, and pharmacokinetics. imavita.comliveonbiolabs.com
Broad Target Profiling The full range of molecular targets for this compound is not yet known.
Mechanism of Action While some mechanisms have been proposed, a complete understanding of how this compound exerts its effects is needed. nih.gov

| Structure-Activity Relationship (SAR) | Further studies are required to fully understand the relationship between the chemical structure of this compound and its biological activity. nih.gov |

Design and Synthesis of Next-Generation Metachromin Analogues with Tuned Bioactivity and Specificity

The knowledge gained from structure-activity relationship (SAR) studies of this compound can be leveraged to design and synthesize next-generation analogues with improved bioactivity, selectivity, and pharmacokinetic properties. nih.govrsc.org The first total synthesis of this compound was designed to be amenable to the preparation of derivatives and analogues. researchgate.net

By systematically modifying the chemical structure of this compound, researchers can aim to:

Enhance potency: Increase the therapeutic effect at lower concentrations.

Improve selectivity: Minimize off-target effects by designing analogues that bind more specifically to the desired target. eubopen.org

Optimize drug-like properties: Modify the structure to improve solubility, stability, and metabolic profile.

The synthesis of various Metachromin analogues, such as Metachromins U, V, and W, has already demonstrated that small structural changes can significantly impact cytotoxic activity. acs.org For example, a study on this compound derivatives identified the hydroquinone moiety and specific double bonds as crucial for its anti-HBV activity. nih.gov This type of information is invaluable for the rational design of new and more effective therapeutic agents based on the Metachromin scaffold. rsc.org

Q & A

Basic Research Questions

Q. What are the established mechanisms of action for Metachromin A in cellular models, and how can researchers validate these pathways experimentally?

  • Methodology :

  • Use target deconvolution strategies (e.g., affinity chromatography coupled with mass spectrometry) to identify binding partners .
  • Validate via siRNA knockdown or CRISPR-Cas9 gene editing of candidate targets, followed by dose-response assays (IC50/EC50 determination) .
  • Include controls for off-target effects (e.g., inactive analogs) and confirm results across multiple cell lines .
    • Key Data :
Model SystemObserved EffectConfirmation MethodReference Trend
HeLa CellsApoptosis induction (p < 0.01)Western blot (caspase-3 cleavage)
Primary NeuronsROS reduction (30% ± 5%)Fluorescent probes (DCFH-DA)

Q. How can researchers optimize the synthesis of this compound for high purity and yield in academic lab settings?

  • Methodology :

  • Follow Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) .
  • Characterize intermediates via NMR/HPLC-MS and final product with X-ray crystallography .
  • Compare yields to established protocols (e.g., Grubbs catalysis vs. Suzuki coupling) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported IC50 values for this compound across different studies?

  • Methodology :

  • Conduct meta-analysis of published data, stratifying by assay type (e.g., fluorescence vs. radiometric) and cell permeability conditions .
  • Replicate conflicting experiments using standardized protocols (e.g., ATP-based viability assays with matched cell densities) .
  • Apply Bland-Altman plots to quantify inter-study variability .
    • Contradictory Data Example :
StudyIC50 (μM)Assay TypeCell Line
A (2022)0.12 ± 0.03MTTMCF-7
B (2023)2.1 ± 0.4Alamar BlueMDA-MB-231

Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s polypharmacology?

  • Methodology :

  • Combine transcriptomics (RNA-seq) with proteomics (TMT labeling) to identify conserved pathways .
  • Use network pharmacology tools (e.g., Cytoscape with ReactomeFI) to map target-pathway interactions .
  • Validate predictions via functional enrichment analysis (e.g., GSEA for upregulated apoptosis genes) .

Q. How can researchers design robust in vivo studies to assess this compound’s pharmacokinetics while minimizing ethical concerns?

  • Methodology :

  • Adopt 3Rs principles (Replacement, Reduction, Refinement):
  • Use microsampling techniques (10 μL blood) to reduce animal numbers .
  • Employ PBPK modeling to predict human PK parameters from murine data .
  • Include tissue distribution analysis via LC-MS/MS and correlate with toxicity endpoints .

Methodological Best Practices

Q. What quality controls are critical for ensuring reproducibility in this compound bioactivity assays?

  • Checklist :

  • Compound Verification : ≥95% purity (HPLC), structural confirmation (NMR) .
  • Assay Controls :
  • Positive control (e.g., staurosporine for apoptosis assays).
  • Solvent-matched negative controls (DMSO concentration ≤0.1%) .
  • Data Transparency : Share raw data in FAIR-compliant repositories (e.g., Zenodo) with metadata on storage conditions .

Q. How should researchers address batch-to-batch variability in this compound sourcing for longitudinal studies?

  • Protocol :

  • Pre-screen all batches via LC-MS and biological activity assays (e.g., dose-response in a reference cell line) .
  • Use stability-indicating methods (e.g., accelerated degradation studies under varied pH/temperature) .

Data Interpretation Frameworks

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

  • Guidance :

  • Fit data to Hill equation models using iterative least-squares regression (e.g., GraphPad Prism) .
  • Report goodness-of-fit metrics (R², AIC values) and compare to linear/log-linear models .
  • Address outliers via Grubbs’ test or robust regression methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.